2-Amino-6-(dimethylamino)phenol
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Overview
Description
2-Amino-6-(dimethylamino)phenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(dimethylamino)phenol typically involves the reaction of phenol with dimethylamine and formaldehyde. This reaction is carried out under vacuum conditions to remove the water produced during the reaction . The process can be summarized as follows:
Reactants: Phenol, dimethylamine, and formaldehyde.
Reaction Conditions: The reaction is conducted in a reactor under vacuum.
Procedure: The reactants are mixed, and the reaction is allowed to proceed until completion. The water produced is removed under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenols. These products have diverse applications in different fields.
Scientific Research Applications
2-Amino-6-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(dimethylamino)phenol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interacts with cellular proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has similar structural features but with three dimethylamino groups attached to the phenol ring.
Phenol, 2-(dimethylamino)-: This compound has a dimethylamino group attached to the phenol ring, similar to 2-Amino-6-(dimethylamino)phenol.
Uniqueness
This compound is unique due to the specific positioning of the amino and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-6-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)7-5-3-4-6(9)8(7)11/h3-5,11H,9H2,1-2H3 |
InChI Key |
XKWXEAMEDSBLIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)N |
Origin of Product |
United States |
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